

An In-depth Technical Guide on 3,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-1-hexene

Cat. No.: B1582872

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,3-Dimethyl-1-hexene is an organic compound classified as a branched-chain alkene.^[1] Its structure, featuring a terminal double bond and a quaternary carbon center, imparts specific chemical reactivity and physical properties. This document provides a comprehensive overview of its core chemical data, including its molecular formula, physical properties, and a representative synthetic pathway. All quantitative data are summarized for clarity, and a logical workflow for its synthesis is visualized.

Chemical Identity and Molecular Formula

3,3-Dimethyl-1-hexene is an aliphatic hydrocarbon. Its molecular structure consists of a six-carbon hexene backbone with the double bond located at the first carbon (C1).^{[2][3]} Two methyl groups are attached to the third carbon (C3), creating a quaternary carbon.^[2] The confirmed molecular formula for **3,3-Dimethyl-1-hexene** is C₈H₁₆.^{[4][5][6]}

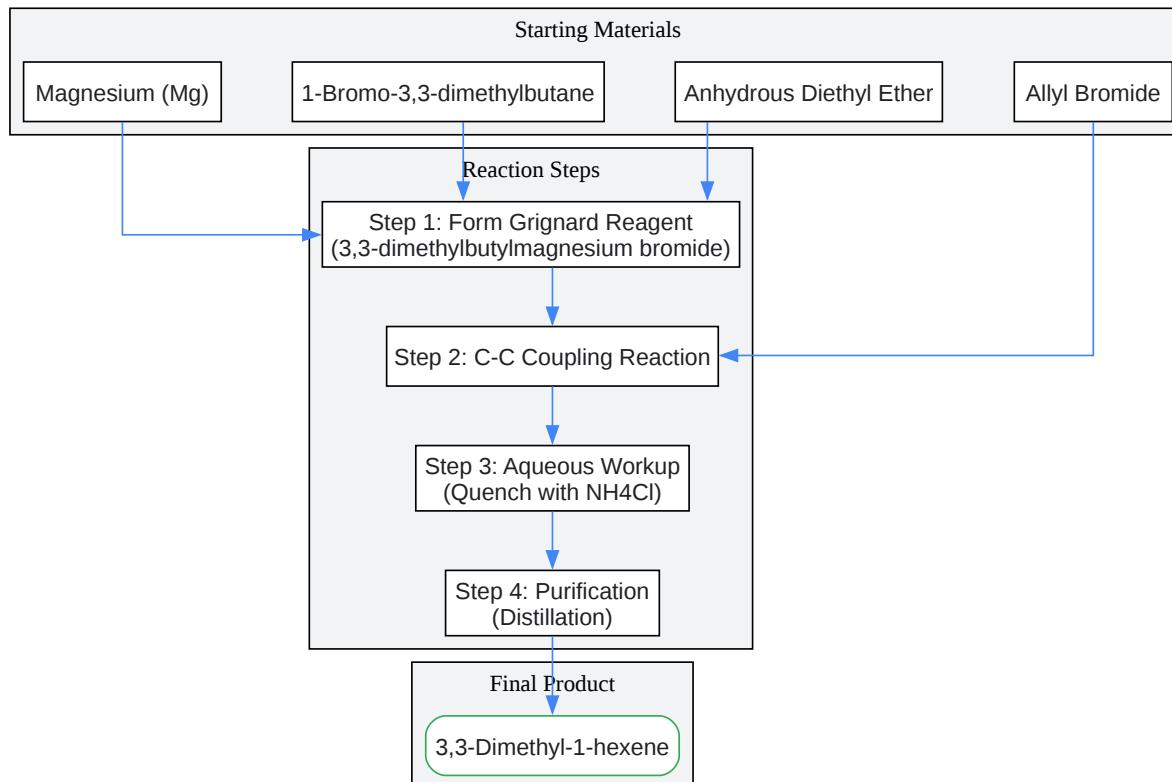
Physicochemical Properties

The compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.^{[1][7]} Its branched nature influences its physical constants, such as its boiling point and density.^[1] Key quantitative properties are summarized in Table 1.

Property	Value	Unit
Molecular Formula	C ₈ H ₁₆	-
Molecular Weight	112.21	g/mol
Boiling Point	104 - 106.9	°C
Density	0.72	g/cm ³
Refractive Index	1.407 - 1.41	-
Flash Point	10.7	°C
CAS Number	3404-77-1	-
Sources:	[4] [5] [7] [8]	

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist, a common conceptual approach for creating hindered alkenes like **3,3-Dimethyl-1-hexene** involves Grignard reactions or Wittig reactions. Below is a detailed theoretical protocol for a Grignard-based synthesis, which is a fundamental method in organic chemistry for forming carbon-carbon bonds.


Experimental Protocol: Synthesis via Grignard Reagent

- Objective: To synthesize **3,3-Dimethyl-1-hexene** from 3,3-dimethyl-1-chloro-butane (as a precursor to the Grignard reagent) and an appropriate electrophile. A more direct documented route involves the reaction of a propylmagnesium halide with a dimethyl-substituted allyl halide.
- Materials:
 - Magnesium turnings
 - 1-bromo-3,3-dimethylbutane
 - Allyl bromide (bromo-propene)
 - Anhydrous diethyl ether

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.
- Methodology:
 - Grignard Reagent Formation: Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether. Dissolve 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether and add it dropwise to the magnesium suspension via a dropping funnel. The reaction is initiated (indicated by cloudiness and gentle bubbling) and maintained at a gentle reflux until most of the magnesium is consumed. This forms the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.
 - Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Dissolve allyl bromide in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
 - Workup and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise to decompose any unreacted Grignard reagent.
 - Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter to remove the drying agent.
 - Isolation: Remove the diethyl ether solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure **3,3-Dimethyl-1-hexene**.

Logical Workflow and Visualization

The synthesis described above can be represented as a logical workflow, from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,3-Dimethyl-1-hexene**.

Safety and Handling

3,3-Dimethyl-1-hexene is a highly flammable liquid and vapor.^[4] It may be fatal if swallowed and enters airways, posing an aspiration hazard.^[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and

a lab coat, are required when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3404-77-1: 3,3-Dimethyl-1-hexene | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. 3,3-Dimethyl-1-hexene | C8H16 | CID 137924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 1-Hexene, 3,3-dimethyl- [webbook.nist.gov]
- 7. labproinc.com [labproinc.com]
- 8. 3,3-dimethyl-1-hexene [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3,3-Dimethyl-1-hexene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582872#3-3-dimethyl-1-hexene-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com